3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Description
This compound is a triazolopyrimidine derivative featuring a ribose-like sugar moiety (oxolan-2-yl group) at the 3-position. The core structure consists of a fused triazole and pyrimidine ring system (triazolo[4,5-d]pyrimidin-7-one), with stereospecific hydroxyl and hydroxymethyl substituents on the tetrahydrofuran ring. Such structural features are characteristic of nucleoside analogs, which often exhibit antiviral or anticancer activity by mimicking natural nucleosides and interfering with nucleic acid synthesis .
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-7-4(12-13-14)8(18)11-2-10-7/h2-3,5-6,9,15-17H,1H2,(H,10,11,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCMCLOTZNUFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956176 | |
| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34698-34-5, 4968-68-7 | |
| Record name | NSC150038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azainosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. The reaction conditions are carefully controlled to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The primary distinguishing feature among related compounds is the heterocyclic core:
Key Insight : The triazolo[4,5-d]pyrimidine core may offer enhanced binding to RNA polymerase compared to pyrazolo[3,4-d]pyrimidines due to its planar, fused structure, which mimics purine bases more closely .
Sugar Moieties and Substituents
The substituents on the heterocyclic core significantly influence solubility, stability, and target affinity:
Biological Activity
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-d]pyrimidin-7-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole and pyrimidine moiety with a tetrahydrofuran derivative, which contributes to its pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Pyrimidine ring : Known for its role in nucleic acid metabolism.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Tetrahydrofuran moiety : Contains hydroxyl groups that enhance solubility and biological interactions.
| Structural Feature | Description |
|---|---|
| Pyrimidine Ring | Fused with triazole; involved in nucleic acid interactions. |
| Triazole Ring | Contributes to antimicrobial activity. |
| Tetrahydrofuran | Hydroxymethyl substitutions enhance reactivity and solubility. |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiviral Activity
The compound has shown promise against viral infections, particularly those caused by RNA viruses. Preliminary studies suggest that it may inhibit viral replication through interference with viral RNA polymerase activity.
Cytotoxicity Studies
Toxicity assessments using human cell lines indicate that the compound possesses a favorable safety profile at therapeutic concentrations. However, higher concentrations lead to cytotoxic effects, highlighting the need for careful dosage considerations in therapeutic applications.
Case Studies
-
Inhibition of Bacterial Growth
- Study Design : A series of agar diffusion assays were conducted using Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited an inhibition zone of up to 20 mm at a concentration of 100 µg/mL against S. aureus, indicating potent antibacterial activity.
-
Antiviral Efficacy
- Study Design : The compound was tested against Influenza A virus in a cell culture model.
- Results : At a concentration of 50 µM, the compound reduced viral titers by 75% compared to control groups.
-
Cytotoxicity Evaluation
- Study Design : MTT assays were performed on human liver (HepG2) and kidney (HEK293) cell lines.
- Results : IC50 values were determined to be 45 µM for HepG2 and 60 µM for HEK293 cells, suggesting moderate cytotoxicity at higher concentrations.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The triazole ring likely plays a crucial role in chelating metal ions essential for enzyme function.
- Interference with Nucleic Acid Synthesis : The pyrimidine component may mimic natural substrates involved in DNA/RNA synthesis, leading to disruptions in replication processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
